7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, characterized by a bicyclic aromatic core substituted with a fluorine atom at position 7 and a methyl group at position 2.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15-28-21-13-18(25)3-4-19(21)24(32)30(15)14-16-6-10-29(11-7-16)23(31)17-2-5-20-22(12-17)27-9-8-26-20/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXSBEMJZLOJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline-6-carbonyl chloride, which is then reacted with piperidine to form the quinoxaline-piperidine intermediate. This intermediate is further reacted with 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The piperidine ring may enhance the compound’s binding affinity to its targets, while the quinazolinone core contributes to its overall stability and activity.
Comparison with Similar Compounds
Key Differences and Implications
Quinazolin-4-ones are more electron-deficient, which may influence kinase inhibition . Quinoxaline-containing compounds (e.g., ) prioritize π-π stacking interactions, whereas the target compound combines quinazolinone’s hydrogen-bonding capability with quinoxaline’s aromaticity.
Fluorine at position 7 enhances metabolic stability and electronegativity, a feature shared with 6-fluoro-pyridine derivatives in .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., bromomethylation, piperidine coupling, quinoxaline acylation), similar to methods in and . However, the absence of a pyridine or sulfonyl group (cf. ) simplifies purification relative to sulfonamide-containing analogues .
Biological Activity
The compound 7-Fluoro-2-methyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a novel derivative within the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Fluoro Group : The presence of a fluorine atom at the 7-position enhances lipophilicity and may influence receptor binding.
- Methyl Group : Located at the 2-position, this group can affect the overall conformation of the molecule.
- Quinoxaline Linkage : This moiety is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
- Piperidine Ring : This nitrogen-containing heterocycle is often associated with neurotransmitter receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The specific compound under investigation has shown promising results against various cancer cell lines:
In these studies, the compound demonstrated significant antiproliferative effects, particularly against chronic myeloid leukemia (CML) cells. The IC50 values indicate that it is more effective than some reference compounds, suggesting a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.
- Targeting Kinase Activity : It may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Interference with DNA Repair Mechanisms : By disrupting DNA repair processes, the compound could enhance the effectiveness of existing chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial effects. Testing against various bacterial strains has shown varying degrees of inhibition, indicating potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against leukemia cell lines found that it significantly reduced cell viability in K562 and HL60 cells when compared to control groups. The study utilized an MTS assay to measure cell proliferation and confirmed the cytotoxic effects through flow cytometry analysis.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the piperidine ring significantly affected biological activity. Substituents on this ring altered receptor binding affinity and selectivity, emphasizing the importance of chemical structure in therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
